1-Ethyl-5-nitro-1h-indole
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Overview
Description
1-Ethyl-5-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the nitro group at the 5-position and the ethyl group at the 1-position of the indole ring makes this compound unique and of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-nitro-1H-indole can be synthesized through several methods. One common approach involves the nitration of 1-ethylindole using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium
Properties
CAS No. |
193977-99-0 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-ethyl-5-nitroindole |
InChI |
InChI=1S/C10H10N2O2/c1-2-11-6-5-8-7-9(12(13)14)3-4-10(8)11/h3-7H,2H2,1H3 |
InChI Key |
XOJVXYVKUFVBQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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